molecular formula C9H5BrN2O3 B12622231 4-Bromo-5-(2-nitrophenyl)-1,3-oxazole CAS No. 959977-81-2

4-Bromo-5-(2-nitrophenyl)-1,3-oxazole

Katalognummer: B12622231
CAS-Nummer: 959977-81-2
Molekulargewicht: 269.05 g/mol
InChI-Schlüssel: VTRYQWHJFMOMSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-(2-nitrophenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4th position and a nitrophenyl group at the 5th position of the oxazole ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(2-nitrophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrobenzoyl chloride with 4-bromo-2-aminophenol in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-(2-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and bases like sodium hydroxide.

    Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: 4-Amino-5-(2-nitrophenyl)-1,3-oxazole.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-(2-nitrophenyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-(2-nitrophenyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group can enhance its binding affinity to certain targets, while the bromine atom can influence its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-nitrophenol
  • 2-Bromo-4-nitrophenol
  • 5-Bromo-2-nitrobenzoxazole

Uniqueness

4-Bromo-5-(2-nitrophenyl)-1,3-oxazole is unique due to its specific substitution pattern on the oxazole ring. The combination of a bromine atom and a nitrophenyl group imparts distinct chemical and physical properties, making it valuable for various applications. Its reactivity and potential biological activities set it apart from other similar compounds.

Eigenschaften

CAS-Nummer

959977-81-2

Molekularformel

C9H5BrN2O3

Molekulargewicht

269.05 g/mol

IUPAC-Name

4-bromo-5-(2-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrN2O3/c10-9-8(15-5-11-9)6-3-1-2-4-7(6)12(13)14/h1-5H

InChI-Schlüssel

VTRYQWHJFMOMSR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(N=CO2)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.